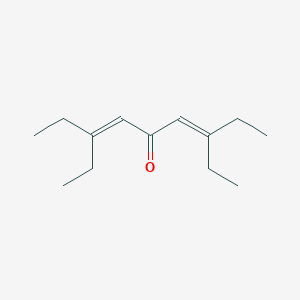

3,7-Diethylnona-3,6-dien-5-one

Beschreibung

3,7-Diethylnona-3,6-dien-5-one is a structurally unique α,β-unsaturated cyclic ketone featuring conjugated double bonds at positions 3 and 6, ethyl substituents at positions 3 and 7, and a ketone group at position 3. The ethyl groups likely influence its steric and electronic properties, impacting its stability, reactivity in cyclization reactions, and spectroscopic characteristics compared to similar compounds.

Eigenschaften

IUPAC Name |

3,7-diethylnona-3,6-dien-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-5-11(6-2)9-13(14)10-12(7-3)8-4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLBTNTXQRAYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)C=C(CC)CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diethylnona-3,6-dien-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethyl acetoacetate and Mannich base hydrochlorides, which undergo a series of reactions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3,7-Diethylnona-3,6-dien-5-one may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Diethylnona-3,6-dien-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The double bonds in the compound can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogens or other electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

3,7-Diethylnona-3,6-dien-5-one has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is used in the production of various chemicals and materials, including fragrances and flavorings

Wirkmechanismus

The mechanism of action of 3,7-Diethylnona-3,6-dien-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, its derivatives may inhibit the growth of certain bacteria or cancer cells by interfering with key metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Saximonsin B [(3E,6E)-1,9-Bis(3,4-dihydroxyphenyl)nona-3,6-dien-5-one]

- Structural Differences: Saximonsin B, isolated from Saxifraga sinomontana, has aryl (3,4-dihydroxyphenyl) substituents at positions 1 and 9, contrasting with the ethyl groups at positions 3 and 7 in 3,7-diethylnona-3,6-dien-5-one. The aryl groups confer polarity and hydrogen-bonding capacity, influencing solubility and biological activity .

- Synthesis: Saximonsin B is a natural product purified via medium-pressure liquid chromatography, whereas 3,7-diethylnona-3,6-dien-5-one would likely require synthetic methods involving ketone alkylation or conjugate additions .

- Spectroscopy: Saximonsin B’s ¹H and ¹³C NMR spectra (Table 1 in ) show aromatic proton signals (δ 6.6–7.2 ppm) absent in the ethyl-substituted analog. The conjugated dienone system in both compounds generates similar carbonyl signals (δ ~200 ppm for ¹³C).

2,3-Diethylcyclopent-2-en-1-one

- Structural Relationship: This cyclopentenone is a Nazarov cyclization product of nona-3,6-dien-5-one derivatives. Ethyl substituents in the parent compound (e.g., 3,7-diethylnona-3,6-dien-5-one) would direct cyclization to form 2,3-diethylcyclopent-2-en-1-one, as observed in analogous systems .

- Synthesis: Nazarov cyclization of 3,7-diethylnona-3,6-dien-5-one under acidic conditions (e.g., H₃PO₄/HCOOH at 90°C) would yield 2,3-diethylcyclopent-2-en-1-one, paralleling the transformation of nona-3,6-dien-5-one to 2,3-dimethylcyclopent-2-en-1-one .

Nona-3,6-dien-5-one Derivatives

- General Reactivity: The conjugated dienone system in 3,7-diethylnona-3,6-dien-5-one enables electrophilic additions at the α,β-unsaturated ketone. Ethyl groups may sterically hinder nucleophilic attacks compared to smaller substituents (e.g., methyl).

- Comparison with Other Substituents: Methyl groups: Enhance electrophilicity at the carbonyl due to electron-donating effects. Aryl groups: Increase conjugation and stabilize the dienone system, as seen in saximonsin B .

Notes on Limitations and Inferences

Data Gaps: Direct experimental data on 3,7-diethylnona-3,6-dien-5-one are absent in the provided evidence. Comparisons rely on structurally related compounds (e.g., saximonsin B, cyclopentenones) .

Synthetic Pathways: Ethyl-substituted dienones may require tailored alkylation strategies, differing from aryl-substituted analogs isolated from natural sources.

Spectroscopic Predictions : Key NMR and IR signals are inferred from analogous systems, but experimental validation is necessary.

Biologische Aktivität

3,7-Diethylnona-3,6-dien-5-one, a compound with the chemical formula C11H18O, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in scientific research.

3,7-Diethylnona-3,6-dien-5-one is characterized by its unique structure, which includes a conjugated diene system. This structural feature contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that 3,7-Diethylnona-3,6-dien-5-one exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections.

Anticancer Effects

Preliminary investigations have shown that this compound may possess anticancer properties . In vitro studies revealed that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptosis-related proteins.

The biological activity of 3,7-Diethylnona-3,6-dien-5-one can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

- Induction of Oxidative Stress : It might generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

- Modulation of Gene Expression : There is evidence suggesting that it can influence the expression of genes related to cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 3,7-Diethylnona-3,6-dien-5-one against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains. The compound showed significant inhibition of bacterial growth compared to control samples.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 50 | 14 |

Case Study 2: Anticancer Activity

In another study, the effects of 3,7-Diethylnona-3,6-dien-5-one on human breast cancer cells (MCF-7) were examined. The compound was found to reduce cell viability by approximately 40% at a concentration of 100 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 70 |

| 100 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.